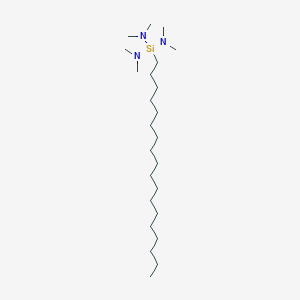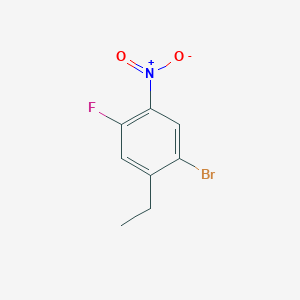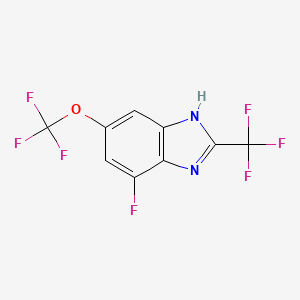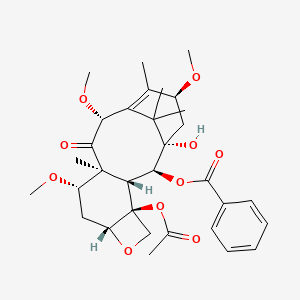
(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one involves several steps. One common method starts with the degradation of phytosterol to obtain dideanol, which is then subjected to a series of reactions including ketal protection, alcohol protection, Grignard reaction, allylic oxidation, ketal removal, Pinnick oxidation, and hydrogenation . These reactions are carried out under mild conditions, making the process suitable for industrial production.
Analyse Chemischer Reaktionen
(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one undergoes various types of chemical reactions:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications due to its neurosteroid properties, which can influence mood and cognitive functions.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one involves its interaction with specific molecular targets and pathways. As a neurosteroid, it modulates the activity of neurotransmitter receptors in the brain, such as the gamma-aminobutyric acid (GABA) receptors. This modulation can enhance or inhibit the effects of neurotransmitters, leading to changes in neuronal activity and behavior .
Vergleich Mit ähnlichen Verbindungen
(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one can be compared with other similar compounds such as:
Cevane-3,6,20-triol: This compound shares a similar structure but differs in its specific functional groups and biological activity.
(2beta,3alpha,5alpha,6alpha)-Ergostane-2,3,6-triyl tris(hydrogen sulfate): Another structurally related compound with different chemical properties and applications.
The uniqueness of this compound lies in its specific hydroxyl group arrangement and its potent neurosteroid effects, which make it a valuable compound for research and therapeutic purposes.
Eigenschaften
Molekularformel |
C21H34O3 |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1-[(3R,5S,6S,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14+,15-,16+,17+,18-,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
HHUZGDMRRLQZIQ-JFBAWDOZSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)

![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)





